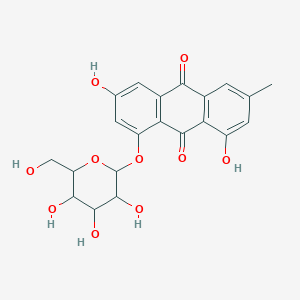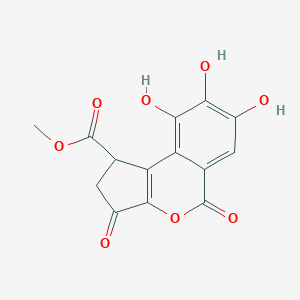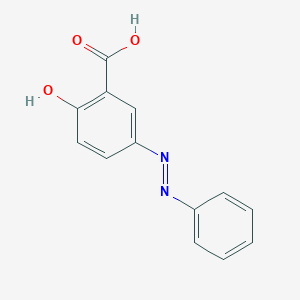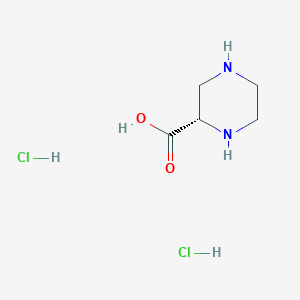![molecular formula C8H9ClN2O B117881 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride CAS No. 146979-78-4](/img/structure/B117881.png)
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is an organic compound that is widely used in scientific research. It is a carbonyl chloride derivative of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole and is also known as MTPC. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is not well understood. However, it is known to react with nucleophiles such as amines and alcohols to form carbamates and esters. These reactions are widely used in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in lab experiments include its high yield and purity, as well as its wide range of applications. However, its limitations include the need for careful handling due to its reactivity with nucleophiles.
Zukünftige Richtungen
There are several future directions for the use of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in scientific research. One direction is the synthesis of new inhibitors of DPP-IV for the treatment of type 2 diabetes. Another direction is the synthesis of new biologically active compounds using this compound as a building block. Additionally, the use of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in the synthesis of new materials with unique properties is also an area of future research.
Conclusion:
In conclusion, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is a valuable compound in scientific research. Its synthesis method has been optimized and it has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. While its mechanism of action is not well understood, it has low toxicity and is not mutagenic or carcinogenic. The future directions for the use of this compound in scientific research are promising, and it is expected to continue to play an important role in the development of new biologically active compounds and materials.
Synthesemethoden
The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride involves the reaction of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with phosgene. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is obtained in high yield and purity. This synthesis method has been optimized and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of biologically active compounds. This compound has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels. The inhibition of DPP-IV has been shown to be a promising approach in the treatment of type 2 diabetes.
Eigenschaften
CAS-Nummer |
146979-78-4 |
|---|---|
Produktname |
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride |
Molekularformel |
C8H9ClN2O |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)5-3-2-4-6(5)10-11/h2-4H2,1H3 |
InChI-Schlüssel |
SOAOIFJAIPJQBD-UHFFFAOYSA-N |
SMILES |
CN1C(=C2CCCC2=N1)C(=O)Cl |
Kanonische SMILES |
CN1C(=C2CCCC2=N1)C(=O)Cl |
Synonyme |
3-Cyclopentapyrazolecarbonyl chloride, 2,4,5,6-tetrahydro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



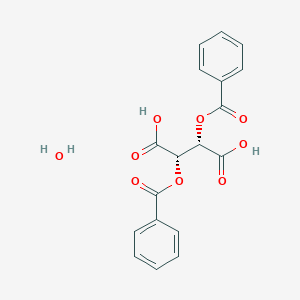
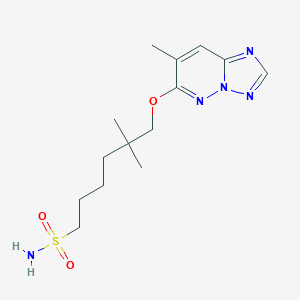
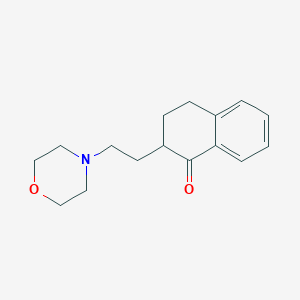
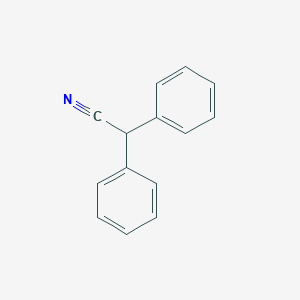
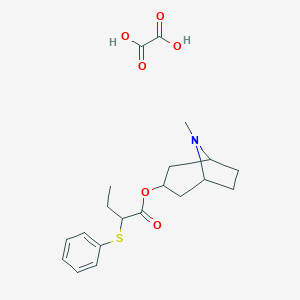
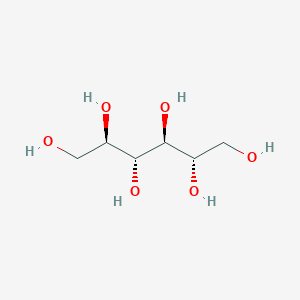
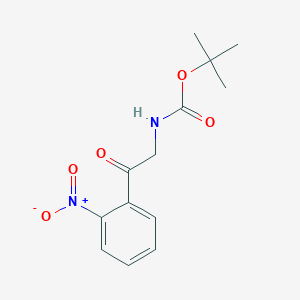

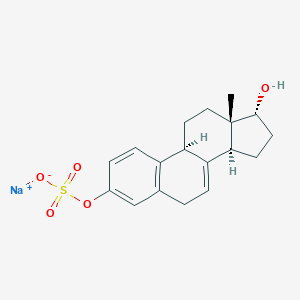
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
